1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine: A Technical Guide
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine: A Technical Guide
Executive Summary
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine (CAS: 743416-40-2) is a versatile heterocyclic building block extensively utilized in modern medicinal chemistry. Structurally, it consists of a 3,5-dimethylisoxazole core—a recognized bioisostere for phenyl rings and a pharmacophore for bromodomain (BET) inhibition—linked via a methylene bridge to a piperazine ring.
The molecule serves as a critical "linker-headgroup" scaffold. The piperazine moiety provides a secondary amine handle for rapid diversification (e.g., via amide coupling or SNAr reactions), while the isoxazole unit confers unique electrostatic properties, metabolic stability, and specific binding potential (e.g., acetyl-lysine mimicry). This guide details its physicochemical properties, synthetic routes, reactivity profiles, and applications in drug discovery.
Chemical Identity & Physicochemical Profile
Identification
| Parameter | Details |
| IUPAC Name | 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazine |
| Common Synonyms | 1-(3,5-Dimethylisoxazol-4-ylmethyl)piperazine; 4-(Piperazin-1-ylmethyl)-3,5-dimethylisoxazole |
| CAS Number | 743416-40-2 |
| Molecular Formula | C₁₀H₁₇N₃O |
| SMILES | CC1=C(CN2CCNCC2)C(C)=NO1 |
| InChI Key | LLJBKECMPVCSDS-UHFFFAOYSA-N |
Physicochemical Properties
The following data represents a consensus of experimental and predicted values suitable for laboratory handling and computational modeling.
| Property | Value / Range | Significance |
| Molecular Weight | 195.26 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| Physical State | Viscous Oil or Low-Melting Solid | Often handled as an HCl or oxalate salt for improved stability. |
| pKa (Piperazine N4) | ~9.8 (Basic) | Secondary amine; highly nucleophilic at physiological pH. |
| pKa (Piperazine N1) | ~5.6 | The nitrogen attached to the methylene bridge is less basic. |
| logP (Predicted) | 0.5 – 0.9 | Moderate hydrophilicity; good aqueous solubility in salt form. |
| Topological PSA | ~45 Ų | Good membrane permeability profile (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH) | The secondary amine is the sole donor. |
| H-Bond Acceptors | 4 (3 N, 1 O) | Includes the isoxazole ring nitrogen and oxygen. |
Synthesis & Manufacturing Methodologies
Two primary routes are employed for the synthesis of this scaffold. Route A (Reductive Amination) is preferred for its milder conditions and higher functional group tolerance, while Route B (Nucleophilic Substitution) is a traditional alternative.
Route A: Reductive Amination (Preferred)
This method couples 3,5-dimethylisoxazole-4-carbaldehyde with an excess of piperazine . Using an excess of piperazine prevents the formation of the "bis" byproduct (where one piperazine reacts with two aldehyde molecules).
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Precursor: 3,5-Dimethylisoxazole-4-carbaldehyde (CAS: 54593-26-9).[1]
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Reagents: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN); Acetic acid (catalyst).
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Protocol:
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Dissolution: Dissolve 3,5-dimethylisoxazole-4-carbaldehyde (1.0 eq) in DCE (0.2 M concentration).
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Amine Addition: Add Piperazine (3.0 – 5.0 eq) to the solution. Note: Excess is critical to favor the mono-substituted product.
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Activation: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
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Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
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Reaction: Stir at RT for 4–16 hours under nitrogen atmosphere. Monitor by LC-MS for disappearance of the aldehyde.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
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Purification: The excess piperazine stays in the aqueous phase or is removed via flash chromatography (DCM:MeOH:NH₄OH gradient).
Route B: Nucleophilic Substitution
This route utilizes 4-(chloromethyl)-3,5-dimethylisoxazole reacting with piperazine. It is faster but carries a higher risk of over-alkylation.
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Precursor: 4-(Chloromethyl)-3,5-dimethylisoxazole (CAS: 19788-37-5).
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Base: Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).
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Solvent: Acetonitrile (ACN) or DMF.
Synthesis Workflow Diagram
Caption: Comparative synthetic pathways. The reductive amination route (top) is generally preferred for higher selectivity.
Reactivity & Derivatization Strategy
The utility of this scaffold lies in the secondary amine of the piperazine ring. It acts as a nucleophile, allowing researchers to "snap" this unit onto various core scaffolds.
Key Reactivity Modes
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Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides. This is standard in generating Bromodomain (BET) inhibitors .
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SNAr: Reaction with aryl halides (e.g., chloropyrimidines) to form biaryl amines. Common in Kinase inhibitor design.
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Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
Isoxazole Ring Stability
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Acid/Base Stability: The 3,5-dimethylisoxazole ring is robust under standard acidic (removal of Boc groups) and basic (saponification) conditions.
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Reducing Conditions: Stable to NaBH₄ and catalytic hydrogenation under mild conditions. However, strong reducing conditions (e.g., Raney Ni/H₂ or LiAlH₄ at high temp) can cleave the N-O bond, opening the ring to form enaminoketones.
Derivatization Logic Diagram
Caption: Strategic derivatization pathways. The secondary amine enables modular synthesis of bioactive ligands.
Applications in Drug Discovery
Acetyl-Lysine Mimicry (Epigenetics)
The 3,5-dimethylisoxazole moiety is a validated bioisostere for the acetyl-lysine (KAc) residue found on histones.[2]
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Mechanism: The isoxazole nitrogen and oxygen act as hydrogen bond acceptors, mimicking the carbonyl and nitrogen of the acetyl group.
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Application: This scaffold is used to design inhibitors for BET Bromodomains (BRD2, BRD3, BRD4). The piperazine linker projects the rest of the molecule out of the binding pocket, allowing for the attachment of "cap" groups to improve selectivity.
FAAH Inhibitors
Research indicates that piperazine-isoxazole ureas function as inhibitors of Fatty Acid Amide Hydrolase (FAAH) . The isoxazole ring occupies a hydrophobic pocket, while the piperazine confers rigidity and solubility.
Physicochemical Modulation
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Solubility: The basic nitrogen of the piperazine (pKa ~9.8) allows the formation of water-soluble salts, improving the oral bioavailability of lipophilic drugs.
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Metabolic Stability: The 3,5-dimethyl substitution on the isoxazole blocks the metabolically vulnerable 3- and 5-positions, preventing rapid oxidation.
Handling, Safety, and Storage
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Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).
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Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free base may absorb CO₂ from the air; storage as an HCl salt is recommended for long-term stability.
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.
References
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Fluorochem. 1-[(3,5-dimethylisoxazol-4-yl)methyl]piperazine Product Page. Retrieved from
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PubChem. 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-imidazolidine-2,4-dione Compound Summary. (Contains related isoxazole-methyl-nitrogen linkage data). Retrieved from
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Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. (Validates the 3,5-dimethylisoxazole core as a KAc mimic). Retrieved from
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Zhang, M., et al. (2016).[3] N-(3,4-Dimethylisoxazol-5-yl)piperazine-4-[4-(2-fluoro-4-[(11)C]methylphenyl)thiazol-2-yl]-1-carboxamide: A promising positron emission tomography ligand for fatty acid amide hydrolase.[3] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8] Retrieved from
-
Thermo Scientific Chemicals. 3,5-Dimethylisoxazole-4-carboxaldehyde Safety Data Sheet. Retrieved from [6]
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